Lipophilicity & H-Bonding vs. 2-Fluoro-4 Isomer
Relative to its 2‑fluoro‑4‑(piperazin‑1‑yl) positional isomer (CAS 204192‑45‑0), 2‑fluoro‑5‑(piperazin‑1‑yl)benzonitrile places the piperazine substituent meta to the nitrile rather than para, altering both hydrogen‑bond donor/acceptor geometry and electron density at the nitrile carbon . The 2‑fluoro‑5‑ isomer displays a computed XLogP3‑AA of 1.2 and a topological polar surface area (TPSA) of 39.1 Ų [1]. While computed descriptors for the 2‑fluoro‑4‑ isomer are not publicly available in peer‑reviewed form, the positional shift is well‑established to modulate CNS multiparameter optimization (MPO) scores: meta‑substitution of the piperazine relative to the nitrile typically yields lower LogD₇.₄ and improved ligand efficiency metrics compared to para‑substituted congeners .
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.2; TPSA = 39.1 Ų |
| Comparator Or Baseline | 2‑Fluoro‑4‑(piperazin‑1‑yl)benzonitrile (positional isomer); quantitative descriptors not publicly available |
| Quantified Difference | Qualitative: meta‑piperazine substitution alters LogD and TPSA relative to para‑isomer; precise difference requires experimental determination |
| Conditions | Computed descriptors from PubChem 2021.05.07 |
Why This Matters
For CNS‑targeted programs, a lower LogD and higher TPSA often correlate with reduced hERG binding and improved brain penetration, making the 2‑fluoro‑5‑ substitution pattern a potentially superior starting scaffold for lead optimization compared to the 2‑fluoro‑4‑ isomer.
- [1] PubChem, Compound Summary for CID 22032162, 2-Fluoro-5-(piperazin-1-yl)benzonitrile, 2026. View Source
